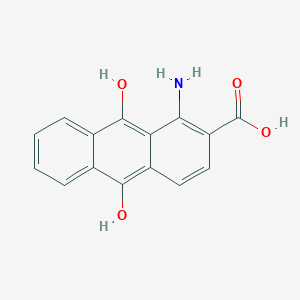
1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes an amino group, two hydroxyl groups, and a carboxylic acid group attached to an anthracene backbone. The presence of these functional groups makes it a versatile molecule with significant potential in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of anthracene followed by reduction to introduce the amino group. Subsequent hydroxylation and carboxylation steps are carried out under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Halogenated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing dyes and pigments.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with cellular processes by generating reactive oxygen species (ROS) or disrupting DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
Comparison: 1-Amino-9,10-dihydroxyanthracene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and versatility. Compared to its analogs, it exhibits distinct chemical behavior and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
113137-68-1 |
|---|---|
Molekularformel |
C15H11NO4 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
1-amino-9,10-dihydroxyanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H11NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,17-18H,16H2,(H,19,20) |
InChI-Schlüssel |
QANFHBQXGUEXQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=C(C3=C2O)N)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetyl chloride](/img/structure/B14318461.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
![1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine](/img/structure/B14318471.png)
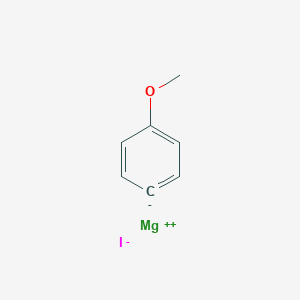
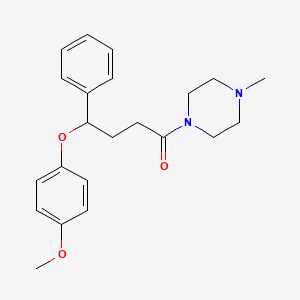
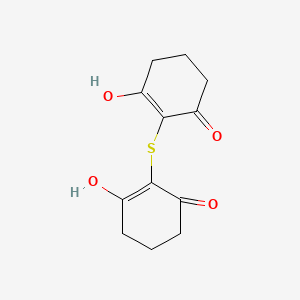

methanone](/img/structure/B14318499.png)
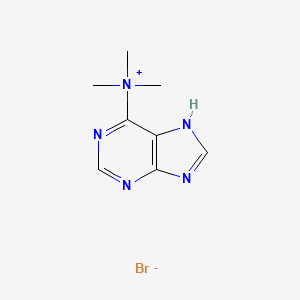
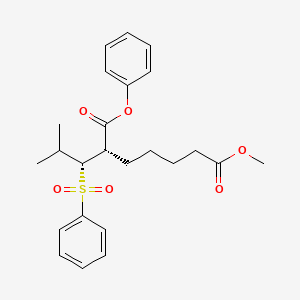
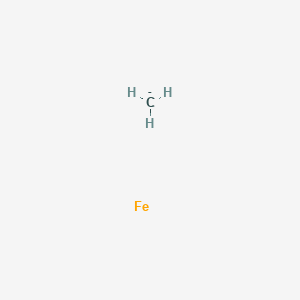
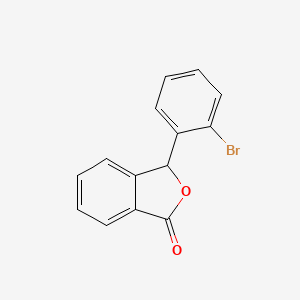
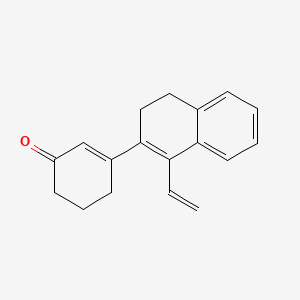
![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
